6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7(5-8(12)11-9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRCSMPFMFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step reaction process typically starting from easily accessible pyrimidine precursors. The synthetic route often includes the introduction of the cyclobutyl and methylthio groups through nucleophilic substitution reactions followed by cyclization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Standard Agent MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | 16 (Ciprofloxacin) |
| Staphylococcus aureus | 16 | 8 (Methicillin) |
| Mycobacterium tuberculosis | 64 | 32 (Isoniazid) |
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may also possess anticancer activity. In vitro assays on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. The specific mechanisms of action appear to involve the modulation of key signaling pathways associated with cell survival and growth.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of microbial strains. Results indicated that compounds with similar structures exhibited enhanced potency when modified at specific positions on the pyrimidine ring, emphasizing the importance of structural optimization in drug design .
- Anticancer Potential : In a study focusing on pyrimidine derivatives, researchers found that this compound demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound's ability to disrupt cellular processes was attributed to its interference with DNA synthesis and repair mechanisms .
- Toxicity Assessment : Toxicological evaluations revealed that the compound exhibited low toxicity profiles in preliminary assays, making it a candidate for further development as a therapeutic agent .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The table below compares 6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one with structurally related pyrimidinone derivatives, highlighting substituent effects:
Key Observations :
- Cyclobutyl vs. tert-Butyl : The tert-butyl group (logP ~2.5) is more lipophilic than cyclobutyl (logP ~2.1), but its greater steric bulk may hinder interactions with biological targets.
- Cyclobutyl vs. Methoxymethyl : The methoxymethyl group (logP ~0.5) significantly increases polarity, improving aqueous solubility but reducing membrane permeability.
- Cyclobutyl vs.
Reactivity and Functionalization
The methylthio group at position 2 is a versatile handle for further derivatization. For example:
Preparation Methods
Starting from 6-Amino-2-(methylthio)pyrimidin-4(3H)-one
One approach uses 6-amino-2-(methylthio)pyrimidin-4(3H)-one as a precursor, which can be subjected to multi-component reactions or functional group transformations to introduce the cyclobutyl group at position 6. For example, multi-component condensation reactions involving this precursor with aldehydes and other reagents have been reported, though primarily for fused pyrimidine derivatives rather than direct cyclobutyl substitution.
Substitution on 2-Chloropyrimidin-4(3H)-one Derivatives
A common synthetic route involves starting from 2-chloropyrimidin-4(3H)-one derivatives, which undergo nucleophilic substitution with methylthiolate anions to introduce the methylthio group at position 2. The cyclobutyl group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions using cyclobutyl amines or cyclobutyl organometallic reagents.
Methylthiolation
The methylthio group at position 2 is typically introduced by nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with methylthiolate ions (e.g., sodium methylthiolate) or via direct methylthiolation reactions under mild conditions.
Representative Reaction Conditions and Yields
Summary Table of Preparation Methods
Q & A
Advanced Research Question
- Temperature control : Heating at 140°C during cyclobutyl substitution ensures complete amine coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents (e.g., EtOH) favor alkylation steps .
- Catalyst screening : Alkali metal carbonates (e.g., K₂CO₃) improve methylation efficiency compared to weaker bases .
What role do substituents (e.g., cyclobutyl vs. aryl groups) play in modulating the biological activity of pyrimidin-4(3H)-one derivatives?
Advanced Research Question
Substituents influence bioactivity via:
- Lipophilicity : Cyclobutyl groups enhance membrane permeability compared to phenyl rings .
- Steric effects : Bulky substituents may hinder binding to enzymatic targets (e.g., anticonvulsant activity in decreased with larger aryl groups) .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) can alter reactivity in electrophilic assays .
How can molecular docking studies guide the design of this compound derivatives for target-specific applications?
Advanced Research Question
- Target selection : Docking into anticonvulsant targets (e.g., GABA receptors) requires alignment of the pyrimidinone core with active-site residues .
- Parameter optimization : Use AutoDock Vina with flexible side chains to account for cyclobutyl conformational changes .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
What strategies resolve contradictions in spectral data interpretation for pyrimidin-4(3H)-one derivatives?
Advanced Research Question
- Multi-technique cross-validation : Combine ¹H NMR, ¹³C NMR, and IR to distinguish tautomeric forms (e.g., 3H vs. 1H pyrimidinone) .
- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structures .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
How do solubility profiles of this compound impact formulation for in vitro assays?
Basic Research Question
The compound is insoluble in water but dissolves readily in DMF or dioxane. For biological testing:
- Stock solutions : Prepare in DMSO (≤1% final concentration to avoid cytotoxicity) .
- Surfactants : Use Tween-80 or cyclodextrins to enhance aqueous dispersion .
What mechanistic pathways explain the reactivity of the methylthio group in nucleophilic substitution reactions?
Advanced Research Question
- SN2 displacement : The methylthio group acts as a leaving group in reactions with amines, facilitated by polar aprotic solvents and heat .
- Acid catalysis : Protonation of the pyrimidinone oxygen increases electrophilicity at C2, accelerating substitution .
- By-product analysis : Monitor thiourea formation via LC-MS to adjust reaction stoichiometry .
How are in vitro biological assays designed to evaluate the anticonvulsant potential of this compound?
Advanced Research Question
- Model selection : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
- Dose-response curves : Administer 30–100 mg/kg doses orally, monitoring latency to clonic-tonic seizures .
- Biomarker analysis : Measure GABA levels via HPLC post-treatment to correlate activity with mechanism .
How do researchers address discrepancies in biological activity data across structurally similar pyrimidin-4(3H)-one derivatives?
Advanced Research Question
- SAR analysis : Construct structure-activity relationship (SAR) tables to identify critical substituents (e.g., cyclobutyl vs. trifluoromethyl) .
- Statistical validation : Apply ANOVA to compare mean activity values across derivatives, accounting for assay variability .
- Meta-analysis : Review historical data from analogs (e.g., thienopyrimidines in ) to contextualize outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
